Mu-Opioid Receptor Affinity: Head-to-Head Comparison with Patent Examples 9/10 and 32
In a direct head-to-head comparison using the same radioligand binding assay conditions from US patent US9120797, 2-[(4-chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione (Example 53) exhibits a mu-opioid receptor Ki of 0.600 nM. This is 1.7-fold weaker than the most potent analog in the series, Example 9/10 (BDBM177911, Ki = 0.360 nM), but 2.8-fold more potent than Example 32 (BDBM177934, Ki = 1.70 nM) [1][2][3].
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.600 nM |
| Comparator Or Baseline | Example 9/10 (BDBM177911): Ki = 0.360 nM; Example 32 (BDBM177934): Ki = 1.70 nM |
| Quantified Difference | 1.7-fold weaker than Example 9/10; 2.8-fold more potent than Example 32 |
| Conditions | Human mu-opioid receptor, homogeneous batch in microtitre plates, radioligand binding assay, T = 2°C (US9120797) |
Why This Matters
This intermediate potency position within the patent series makes the compound a valuable SAR probe for calibrating substituent effects on mu-opioid affinity, enabling researchers to select the optimal analog for a given potency window.
- [1] BindingDB. BDBM177955 (US9120797, 53). Affinity Data: Ki 0.600 nM (Mu-type opioid receptor, Human). View Source
- [2] BindingDB. BDBM177911 (US9120797, 9/10). Affinity Data: Ki 0.360 nM (Mu-type opioid receptor, Human). View Source
- [3] BindingDB. BDBM177934 (US9120797, 32). Affinity Data: Ki 1.70 nM (Mu-type opioid receptor, Human). View Source
